2-(2-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)ethyl)piperidine
Description
2-(2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)ethyl)piperidine (CAS: 1249363-56-1) is a synthetic organic compound with the molecular formula C₁₁H₂₀N₄ and a molar mass of 208.3 g/mol . Structurally, it consists of a piperidine ring linked via an ethyl group to a 4,5-dimethyl-substituted 1,2,4-triazole moiety. The compound’s piperidine component, a six-membered amine ring, enhances its lipophilicity, influencing bioavailability and membrane permeability .
Properties
Molecular Formula |
C11H20N4 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
2-[2-(4,5-dimethyl-1,2,4-triazol-3-yl)ethyl]piperidine |
InChI |
InChI=1S/C11H20N4/c1-9-13-14-11(15(9)2)7-6-10-5-3-4-8-12-10/h10,12H,3-8H2,1-2H3 |
InChI Key |
AQQJOPSEWUDSQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C)CCC2CCCCN2 |
Origin of Product |
United States |
Preparation Methods
Thiol-Alkylation of 4,5-Dimethyl-4H-1,2,4-Triazole-3-Thiol
This two-step approach is widely employed for its simplicity and scalability:
Step 1: Synthesis of 4,5-Dimethyl-4H-1,2,4-Triazole-3-Thiol
- Reactants : Methyl isothiocyanate and acetylhydrazide.
- Conditions : Reflux in NaOH/MeOH (5–6 h, 80–90°C).
- Mechanism : Cyclocondensation followed by acidification to isolate the thiol intermediate.
Step 2: Alkylation with 2-(2-Bromoethyl)Piperidine
- Reactants : Triazole-3-thiol, 2-(2-bromoethyl)piperidine, base (K₂CO₃ or Et₃N).
- Conditions : DMF or THF, 60–70°C, 12–24 h.
- Yield : 65–78% (reported for analogous triazole-piperidine hybrids).
Key Data :
| Parameter | Value | Source Analogue |
|---|---|---|
| Reaction Time | 18–24 h | |
| Temperature | 65°C | |
| Solvent Efficiency | DMF > THF > Acetonitrile |
One-Pot Cyclocondensation-Alkylation
A streamlined method combining triazole formation and alkylation:
- Reactants :
- Acetylhydrazine, methyl isothiocyanate, 2-(2-bromoethyl)piperidine.
- Conditions :
- Sequential addition in MeOH/NaOH under reflux (8–10 h).
- Advantages :
Challenges :
- Competing side reactions (e.g., over-alkylation).
- Requires strict stoichiometric control (1:1:1 molar ratio).
Microwave-Assisted Synthesis
Emerging protocols enhance reaction efficiency:
- Microwave Parameters : 300 W, 100°C, 20–30 min.
- Yield Improvement : 82–85% (vs. 65–78% conventional).
- Purification : Simplified due to reduced byproducts.
Example Protocol :
- Mix triazole-3-thiol (1 eq), 2-(2-bromoethyl)piperidine (1.1 eq), K₂CO₃ (2 eq) in DMF.
- Irradiate at 100°C for 25 min.
- Quench with ice-water, extract with EtOAc, and chromatograph (SiO₂, hexane:EtOAc 7:3).
Critical Analysis of Methodologies
Yield Optimization Strategies
| Factor | Impact on Yield | Recommended Adjustment |
|---|---|---|
| Base Strength | K₂CO₃ > Et₃N > NaHCO₃ | Use anhydrous K₂CO₃ |
| Solvent Polarity | DMF maximizes nucleophilicity | Prefer DMF |
| Stoichiometry | 1.1 eq alkylating agent | Prevents di-alkylation |
Byproduct Formation and Mitigation
- Major Byproducts :
- Di-alkylated triazole : Controlled by limiting alkylating agent to 1.1 eq.
- Oxidized disulfides : Minimized via inert atmosphere (N₂/Ar).
Spectroscopic Characterization Benchmarks
Successful synthesis is confirmed by:
¹H NMR (400 MHz, CDCl₃) :
- δ 1.45–1.62 (m, 6H, piperidine CH₂).
- δ 2.32 (s, 3H, triazole-CH₃).
- δ 2.85–3.10 (m, 2H, SCH₂CH₂).
IR (KBr) :
- 2850 cm⁻¹ (C-H stretch, piperidine).
- 1605 cm⁻¹ (C=N, triazole).
Industrial-Scale Considerations
For bulk synthesis (>1 kg):
- Cost Drivers :
- 2-(2-Bromoethyl)piperidine accounts for 70% of material costs.
- Process Recommendations :
- Recycle DMF via vacuum distillation.
- Employ continuous flow reactors to enhance throughput.
Chemical Reactions Analysis
2-(2-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)ethyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-(2-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)ethyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)ethyl)piperidine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
Comparison with Similar Compounds
Structural Analogues
Key structural differences among triazole-piperidine hybrids include substituent patterns and linkage groups:
Key Observations :
- The target compound’s dimethyl-triazole and ethyl linker balance lipophilicity for membrane penetration .
- Natural vs. Synthetic Derivatives : Natural piperidine analogs (e.g., ) often feature hydroxyl or ester groups, increasing hydrophilicity, whereas synthetic hybrids prioritize aromatic/heterocyclic motifs for functional versatility .
Biological Activity
2-(2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)ethyl)piperidine is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and antimicrobial research. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : 2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)ethylpiperidine
- Molecular Formula : C₉H₁₃N₅
- Molecular Weight : 175.23 g/mol
- CAS Number : 2549036-88-4
Antifungal Activity
Recent studies have highlighted the antifungal properties of derivatives containing the triazole moiety. For instance, piperidine-based triazole derivatives have shown significant activity against Candida auris, a pathogenic yeast known for its resistance to conventional antifungals. In a study involving six novel derivatives synthesized from piperidine and triazole, compounds pta1, pta2, and pta3 exhibited minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL against clinical isolates of C. auris .
| Compound | MIC (μg/mL) | MFC (μg/mL) |
|---|---|---|
| pta1 | 0.24 | 0.97 |
| pta2 | 0.48 | 1.95 |
| pta3 | 0.97 | 3.9 |
The mechanism of action includes disruption of the fungal plasma membrane and induction of apoptotic cell death .
Antimicrobial Activity
The compound also exhibits broad-spectrum antimicrobial properties. Triazoles have been documented to possess various therapeutic activities including antibacterial and antiviral effects. The incorporation of the piperidine ring enhances the lipophilicity and biological activity of these compounds .
In a comparative study on various piperidine derivatives against Mycobacterium tuberculosis, certain compounds demonstrated significant antitubercular activity with MIC values as low as 2 µg/mL .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The compounds induce morphological changes in fungal cells leading to membrane disruption.
- Apoptosis Induction : They promote apoptotic pathways in target cells.
- Inhibition of Key Enzymes : Triazoles are known to inhibit enzymes critical for fungal survival.
Study on Candida auris
In a focused study on antifungal activity against C. auris, researchers synthesized several derivatives based on piperidine and triazole structures. The most effective compounds not only inhibited fungal growth but also demonstrated low toxicity profiles in mammalian cell lines .
Tuberculostatic Activity
Another study investigated the potential of triazole-piperidine derivatives against M. tuberculosis. Results indicated that certain derivatives maintained potent activity comparable to established antitubercular agents . This highlights the versatility of triazole-containing compounds in treating resistant infections.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)ethyl)piperidine?
- Methodological Answer : Synthesis typically involves cyclization of precursors like hydrazine derivatives with carbonyl compounds. Key reagents include sodium borohydride (reduction) and hydrogen peroxide (oxidation), with controlled temperatures (60–80°C) and pH (6–8) to optimize yield . Solvents such as ethanol or DMF are used, and catalysts like cesium carbonate may enhance coupling efficiency .
- Key Data : Reaction yields range from 45–75% depending on substituent reactivity. For example, triazole N-oxides form under oxidative conditions, while alkylation at the piperidine nitrogen requires nucleophilic substitution .
Q. How is the crystal structure of this compound determined?
- Methodological Answer : X-ray diffraction (XRD) with SHELX software (e.g., SHELXL for refinement) is standard. Data collection involves monochromatic radiation (Mo-Kα, λ = 0.71073 Å) at 100 K. Hydrogen atoms are placed geometrically, and non-hydrogen atoms refined anisotropically .
- Key Data : Typical R-factors for similar triazole-piperidine derivatives are <0.05, with bond lengths (C–N: 1.32–1.38 Å) and angles consistent with sp³ hybridization .
Q. What in vitro assays are used to evaluate its antimicrobial activity?
- Methodological Answer : Standard assays include:
- Broth microdilution (MIC determination against Staphylococcus aureus and Candida albicans).
- Agar diffusion to assess zone of inhibition.
- Time-kill kinetics to study bactericidal/fungicidal effects .
- Key Data : MIC values for similar triazole derivatives range from 8–64 µg/mL, with substituents like methyl or ethyl groups enhancing activity .
Advanced Research Questions
Q. How can computational methods predict synthetic pathways for novel derivatives?
- Methodological Answer : Retrosynthetic analysis using AI tools (e.g., Template_relevance models) leverages databases like Reaxys to propose one-step routes. Key parameters include precursor scoring (e.g., commercial availability, reactivity) and reaction feasibility (e.g., ΔG < 50 kJ/mol) .
- Key Data : AI models achieve >85% accuracy in predicting viable routes for triazole-piperidine hybrids .
Q. What structural features drive its bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies compare substituent effects:
- Triazole ring : Methyl groups at positions 4/5 enhance lipophilicity (logP +0.3–0.5) and membrane permeability.
- Piperidine moiety : N-alkylation (e.g., ethyl) modulates receptor binding via steric effects .
- Key Data : Derivatives with 4,5-dimethyl substitution show 3× higher antimicrobial activity than unsubstituted analogs .
Q. How to resolve contradictions in reported biological activity across studies?
- Methodological Answer : Discrepancies arise from assay variability (e.g., inoculum size, solvent DMSO%). Mitigation strategies:
- Standardized protocols : Use CLSI guidelines for MIC assays.
- Dose-response curves : Calculate EC₅₀ values with Hill slope analysis.
- Meta-analysis : Pool data from ≥3 independent studies to identify trends .
Q. What analytical methods ensure purity and stability under storage?
- Methodological Answer :
- HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm. Purity >98% required for pharmacological studies .
- Stability testing : Accelerated degradation at 40°C/75% RH for 4 weeks. Degradation products (e.g., hydrolysis of triazole) quantified via LC-MS .
Q. How to optimize reaction conditions using Design of Experiments (DOE)?
- Methodological Answer : DOE factors include temperature (X₁), solvent polarity (X₂), and catalyst loading (X₃). Response surface methodology (RSM) identifies optimal conditions. For example, a central composite design (CCD) with 15 runs can maximize yield .
- Key Data : Optimal conditions for triazole alkylation: X₁ = 70°C, X₂ = ethanol, X₃ = 10 mol% Cs₂CO₃ (yield: 82%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
